Sulfuric acid, monobutyl ester, sodium salt

Descripción

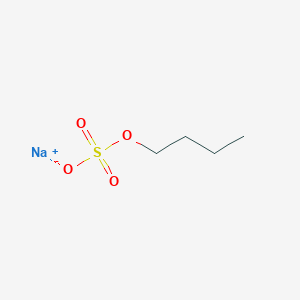

Sulfuric acid, monobutyl ester, sodium salt (CAS 1000-67-5), also known as sodium n-butyl sulfate, is an alkyl sulfate surfactant with the molecular formula C₄H₉NaO₄S and a molecular weight of 192.16 g/mol . Structurally, it consists of a butyl group (C₄H₉) esterified to a sulfuric acid moiety, neutralized by a sodium cation. This compound is primarily utilized in research and industrial applications, including chemical synthesis and specialized surfactant formulations. Its relatively short alkyl chain distinguishes it from longer-chain homologs, influencing its solubility, critical micelle concentration (CMC), and reactivity .

Propiedades

Número CAS |

1000-67-5 |

|---|---|

Fórmula molecular |

C4H10NaO4S |

Peso molecular |

177.18 g/mol |

Nombre IUPAC |

sodium;butyl sulfate |

InChI |

InChI=1S/C4H10O4S.Na/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H,5,6,7); |

Clave InChI |

INONUHNSEHDKJS-UHFFFAOYSA-N |

SMILES |

CCCCOS(=O)(=O)[O-].[Na+] |

SMILES isomérico |

CCCCOS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCOS(=O)(=O)O.[Na] |

Otros números CAS |

1000-67-5 |

Sinónimos |

Sulfuric Acid Monobutyl Ester Sodium Salt; Butyl Sodium Sulphate; Sodium Butyl Sulfate; Sodium n-Butyl Sulfate |

Origen del producto |

United States |

Mecanismo De Acción

Target of Action

Sodium butyl sulfate, also known as sodium;butyl sulfate or sulfuric acid, monobutyl ester, sodium salt, is a type of sulfate compoundSulfate compounds are generally known to interact with various biological molecules and processes.

Mode of Action

They can act as surfactants, enhancing the solubility of other compounds in water. This property can influence the interaction of sodium butyl sulfate with its targets, leading to changes in their function or activity.

Biochemical Pathways

Sulfate compounds can influence various biochemical processes, including the metabolism of drugs and other xenobiotics.

Pharmacokinetics

Sulfate compounds are generally known to be highly water-soluble, which can influence their bioavailability.

Result of Action

The surfactant properties of sulfate compounds can influence the solubility and bioavailability of other compounds, potentially affecting various cellular processes.

Action Environment

The action, efficacy, and stability of sodium butyl sulfate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of sulfate compounds. Additionally, the presence of other compounds can influence the interaction of sodium butyl sulfate with its targets.

Análisis Bioquímico

Biochemical Properties

Sodium butyl sulfate interacts with various biomolecules in its biochemical reactions. As a wetting agent, it interacts with the proteins and enzymes present in cotton during mercerization. The nature of these interactions is primarily physical, altering the structure of the cotton fibers to increase their strength.

Cellular Effects

The effects of sodium butyl sulfate on cellular processes are not well-studied. Similar compounds, such as sodium butyrate, have been shown to have significant effects on cells. Sodium butyrate has been found to attenuate oxidative stress and inflammation in cells, potentially through inhibiting autophagy and affecting cellular metabolism.

Molecular Mechanism

It is known that the compound can interact with biomolecules through its sulfate group. This interaction could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.

Temporal Effects in Laboratory Settings

Actividad Biológica

Sulfuric acid, monobutyl ester, sodium salt, commonly known as sodium butyl sulfate (SBS), is an anionic surfactant with significant biological activity. This compound is characterized by its amphiphilic properties, which enable it to interact with both polar and nonpolar substances. Its applications span various fields, including industrial processes, pharmaceuticals, and biochemical research.

- Molecular Formula : C₄H₉NaO₄S

- Molecular Weight : Approximately 176.16 g/mol

- Structure : The compound consists of a sulfate group linked to a butyl group via an ester bond, contributing to its surfactant characteristics.

The biological activity of sodium butyl sulfate is primarily attributed to its surfactant properties. The polar sulfate group interacts with water molecules while the hydrophobic butyl chain interacts with nonpolar substances, facilitating the following processes:

- Reduction of Surface Tension : This property enhances wetting and emulsification, which is crucial in various biochemical applications.

- Interaction with Biological Membranes : SBS can influence cellular membranes and biological molecules, potentially affecting drug metabolism and bioavailability .

Applications in Biological Research

Sodium butyl sulfate has been utilized in several research contexts due to its unique properties:

- Enzyme Activity Detection : It acts as a coupling agent in histochemical staining procedures. For instance, it is used to visualize enzyme activity by forming colored azo dyes through reactions with aromatic amines released from specific substrates.

- Pharmacokinetics : Research indicates that SBS can modulate the solubility of drugs, impacting their absorption and distribution within biological systems. This characteristic is particularly relevant in drug formulation and delivery systems.

Case Study 1: Enzyme Activity Visualization

In histochemical assays, sodium butyl sulfate is employed to detect non-specific esterase activity. The enzyme hydrolyzes substrates like naphthol AS-acetate, releasing naphthol AS that couples with SBS to form a visible azo dye at the site of enzyme action. This method has proven effective for studying enzyme distribution in tissue sections.

Case Study 2: Drug Delivery Systems

A study demonstrated that sodium butyl sulfate enhances the solubility of poorly soluble drugs, improving their bioavailability. By altering the physicochemical properties of drug formulations, SBS has been shown to facilitate better absorption in gastrointestinal models.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between sodium butyl sulfate and other common surfactants:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium Butyl Sulfate | C₄H₉NaO₄S | Shorter carbon chain; effective in drug delivery |

| Sodium Dodecyl Sulfate | C₁₂H₂₅NaO₄S | Longer hydrocarbon chain; widely used in detergents |

| Sodium Lauryl Sulfate | C₁₂H₂₅NaO₄S | Common in personal care products; similar surfactant properties |

Comparación Con Compuestos Similares

Table 1: Key Properties of Sulfuric Acid Alkyl Ester Sodium Salts

- Alkyl Chain Length : The butyl variant (C4) exhibits lower hydrophobicity compared to hexyl (C6) and dodecyl (C12) derivatives. Longer chains enhance micelle formation, reducing CMC values. For example, sodium lauryl sulfate (C12) has a CMC of ~8 mM, whereas the butyl analog likely requires higher concentrations for micellization .

- Solubility : Shorter chains improve water solubility. Sodium n-butyl sulfate is more soluble in aqueous media than sodium lauryl sulfate, making it suitable for applications requiring rapid dissolution .

Functional and Application Differences

- Analytical Chemistry: The monohexyl ester (C6) is employed in reverse-phase HPLC for separation using columns like Newcrom R1, which leverages its moderate hydrophobicity for efficient analyte resolution .

- Surfactant Performance : Sodium lauryl sulfate (C12) dominates in detergents and personal care products due to its strong foaming and emulsifying properties. In contrast, the butyl variant’s shorter chain limits its surfactant efficacy but may reduce irritancy, favoring niche industrial uses .

- Rheological Behavior: Gemini surfactants like GA12-4-12 (C12 chains) exhibit superior viscosification compared to monobutyl derivatives. The viscosity of GA12-4-12 increases with concentration and is modulated by inorganic salts (e.g., NaCl, AlCl₃), whereas shorter-chain esters show less pronounced viscoelastic effects .

Interactions with Additives and Salts

- Inorganic Salts: demonstrates that adding NaCl or AlCl₃ reduces the viscosity of gemini surfactants like GA12-4-12 at concentrations >0.03%. Similar trends may apply to monobutyl esters, though their shorter chains likely diminish salt sensitivity.

Research Findings and Industrial Relevance

- Silicon-Containing Analogs : Silicon-modified sulfuric acid esters (e.g., ) offer enhanced thermal stability and surface activity, though their synthesis and applications remain less explored compared to conventional alkyl sulfates.

- Sulfosuccinate Esters : Compounds like sodium dioctyl sulfosuccinate () differ structurally (dual ester groups) but share surfactant functionality. Their branched chains improve wetting properties, contrasting with the linear alkyl sulfates’ foaming capabilities .

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The boron ester sulfonation method, detailed in EP2851362B1 , involves reacting tributyl borate with sulfuric acid to yield dialkyl sulfates, which are subsequently neutralized to form the sodium salt. The general reaction is:

The dialkyl sulfate intermediate is then treated with sodium hydroxide to produce the monosodium salt:

This method avoids isomeric byproducts like isodibutyl sulfate, achieving >98% purity.

Procedural Details

-

Reactant Ratios : A molar ratio of 1.2–1.6:1 (sulfuric acid to tributyl borate) is critical. Excess sulfuric acid ensures complete conversion of the boron ester.

-

Solvent System : Dichloroethane (300 mL per 23 g tributyl borate) facilitates homogenization and controls exothermicity during sulfuric acid addition.

-

Temperature Control : The reaction is initiated at 0°C with dropwise sulfuric acid addition, followed by 2–3 hours at room temperature and 24 hours at 60–90°C.

-

Purification : Precipitated boric acid is removed via centrifugation or filtration. The crude product is neutralized with 50% NaOH at 0°C, yielding sodium monobutyl sulfate in >95% purity after recrystallization from ethanol.

Table 1: Optimization Parameters for Boron Ester Method

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| H₂SO₄:Boron Ester Ratio | 1.2–1.6:1 | Maximizes dialkyl sulfate yield |

| Reaction Temperature | 60–90°C (24 hrs) | Ensures complete conversion |

| Neutralization pH | 7–8 (50% NaOH) | Precludes residual acidity |

Sulfur Trioxide Complex Sulfonation

Reaction Pathway

WO2016157057A1 outlines a method using sulfur trioxide (SO₃) complexes to sulfonate alcohols directly. For sodium monobutyl sulfate, this involves:

-

Sulfonation : Butanol reacts with SO₃-pyridine complex in dichloromethane:

-

Salt Formation : The sulfonic acid is converted to the sodium salt via ion exchange:

Key Steps and Conditions

Table 2: Sulfur Trioxide Method Performance

| Step | Yield | Purity | Limitations |

|---|---|---|---|

| Sulfonation | 98% | 90% | Requires anhydrous conditions |

| Ion Exchange | 62% | 95% | Solvent recovery needed |

Neutralization and Purification Techniques

Barium Sulfate Gravimetry

Recrystallization Optimization

Ethanol recrystallization at 4°C enhances purity to >98%. Solubility data:

Analytical Characterization

Spectroscopic Validation

Titrimetric Analysis

Residual acidity is determined via titration with 0.1M NaOH (phenolphthalein endpoint).

Comparative Analysis of Methods

Table 3: Method Comparison

| Metric | Boron Ester Method | Sulfur Trioxide Method |

|---|---|---|

| Yield | 95% | 62% |

| Purity | >98% | 95% |

| Byproducts | None | Pyridine residues |

| Scalability | Industrial | Lab-scale |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing sulfuric acid, monobutyl ester, sodium salt?

- Methodological Answer : The compound is typically synthesized via esterification of butanol with concentrated sulfuric acid under controlled conditions (e.g., 40–60°C), followed by neutralization with sodium hydroxide. Purification involves recrystallization from ethanol-water mixtures, with adherence to purity thresholds for contaminants like heavy metals (e.g., ≤0.0005% Pb) and residual solvents . Post-synthesis, validate the product using FT-IR (S-O stretching at ~1200 cm⁻¹) and titrimetric analysis for sulfate content.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- pH Analysis : Use potentiometric methods per ISO 4316 or GB/T 6368 to confirm aqueous solution pH (typically 6–9 for alkyl sulfates) .

- Colorimetric Assessment : Apply the Klett method (GB/T 8447) to quantify color intensity, ensuring consistency with technical-grade specifications .

- Whiteness Testing : Measure whiteness (WG) via GB/T 13173, which correlates with surfactant efficacy in formulations .

- Spectroscopic Confirmation : Employ NMR (¹H and ¹³C) to verify ester linkage integrity and sodium counterion presence.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from sulfuric acid vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste per local regulations for sulfated esters .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanism of esterification and neutralization in this compound's synthesis?

- Methodological Answer :

- Rate Determination : Conduct time-resolved titration to monitor sulfuric acid consumption, using Arrhenius plots to derive activation energy.

- Intermediate Trapping : Quench reactions at intervals (e.g., 5-minute increments) and analyze intermediates via LC-MS to identify transient species like butyl hydrogen sulfate .

- Isotopic Labeling : Use deuterated butanol (C₄D₉OH) to track oxygen exchange in ester bonds via FT-IR or mass spectrometry.

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, critical micelle concentration)?

- Methodological Answer :

- Cross-Validation : Compare data from ISO 4316 (potentiometric pH) and GB/T 6368 to identify methodological biases .

- CMC Determination : Use conductivity measurements and surface tension assays (Wilhelmy plate method) under standardized temperatures (25±0.1°C) to reconcile discrepancies.

- Statistical Meta-Analysis : Apply multivariate regression to published datasets, accounting for variables like impurity profiles and measurement techniques .

Q. What computational strategies optimize the synthesis and application of this compound in membrane technologies?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model surfactant behavior in aqueous systems to predict micelle formation and stability.

- Process Simulation : Use Aspen Plus® to optimize reaction parameters (e.g., stoichiometry, temperature) for scalable production .

- DFT Calculations : Analyze electronic properties of the sulfate group to tailor interactions with polymers in separation membranes .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on the compound’s thermal stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform TGA under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways.

- Calorimetry : Use DSC to measure enthalpy changes, correlating results with impurity levels (e.g., residual butanol) quantified via GC-MS .

- Reproducibility Protocols : Standardize heating rates (e.g., 10°C/min) and sample masses (5±0.1 mg) across labs to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.